B1576802 Pleurocidin-like peptide GcSc4C5

Pleurocidin-like peptide GcSc4C5

货号: B1576802
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pleurocidin-like peptide GcSc4C5 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Structural and Physicochemical Analysis

Key Properties

  • Molecular Weight : ~2,700 Da.

  • Net Charge : Positive at physiological pH (due to lysine/arginine residues).

  • Secondary Structure : Amphipathic α-helix with hydrophobic and hydrophilic faces .

Structural Conformation
Circular dichroism (CD) spectroscopy reveals:

  • α-helix content : ~34.7% ± 3.8% in aqueous solutions .

  • β-sheet content : ~10.6% ± 2.6% .

PropertyValueSource
Hydrophilic Face Polar and charged
Hydrophobic Face Nonpolar residues
Membrane Affinity High due to amphipathy

Mechanism of Action

Primary Interactions

  • Membrane Depolarization :

    • Disrupts bacterial membrane potential (e.g., E. coli cytoplasmic membrane depolarization >75% at MIC) .

    • MIC Values :

      PeptideMIC (μg/ml)Depolarization (%)
      Pleurocidin240
      P-CN175
  • Macromolecular Inhibition :

    • Inhibits DNA/RNA synthesis at sublethal concentrations .

    • Time to Inhibition :

      TargetDNARNAProtein
      MIC2010
      10× MIC500

Biochemical Interactions

Stability and Resistance

  • Salt Tolerance : Active at high NaCl concentrations (unlike defensin) .

  • Divalent Cation Resistance : Effective in presence of Mg²⁺/Ca²⁺ .

  • ROS Generation : Induces reactive oxygen species in fungal cells .

Anticancer Potential

  • IC50 : 50 µM in Jurkat cells (T-cell leukemia) .

  • Gene Expression :

    GeneFold Change (vs. control)
    P21175.095
    P5310.33
    BCL-23.655 (non-significant)

常见问题

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of GcSc4C5, and how do they address its stability under physiological conditions?

  • Methodological Answer : Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are primary tools for analyzing secondary structures (e.g., α-helical content) and conformational dynamics . For stability assessments, perform thermal denaturation assays via CD with incremental temperature changes (e.g., 20–90°C) and monitor structural transitions. Include buffer conditions mimicking physiological environments (e.g., pH 7.4, 150 mM NaCl) to evaluate stability under biologically relevant settings .

Q. How can researchers design assays to evaluate GcSc4C5’s antimicrobial activity while minimizing false positives from peptide aggregation?

  • Methodological Answer : Use time-kill assays with standardized microbial inoculum sizes (e.g., 1×10⁶ CFU/mL) and include controls for peptide solubility (e.g., dynamic light scattering to detect aggregation). Validate results with fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) to confirm membrane disruption is the primary mechanism . For reproducibility, document peptide synthesis batches (e.g., HPLC purity >95%) and storage conditions to mitigate variability .

Q. What in vitro models are appropriate for assessing GcSc4C5’s cytotoxicity, and how should these models be standardized?

  • Methodological Answer : Employ immortalized cell lines (e.g., HEK-293, HaCaT) and primary human erythrocytes for hemolysis assays. Use MTT or resazurin-based viability assays with peptide concentrations spanning 1–100 µM. Normalize results to cell density and include untreated controls. For hemolysis, report % lysis relative to Triton X-100-treated samples and account for batch-specific peptide solubility .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro antimicrobial efficacy and in vivo toxicity profiles of GcSc4C5?

  • Methodological Answer : Apply the PICOT framework to refine study parameters:

  • Population : Specific pathogen (e.g., Pseudomonas aeruginosa) vs. host organism (e.g., murine models).
  • Intervention : Dose range, administration route (e.g., intravenous vs. topical).
  • Comparison : Existing antibiotics or peptide analogs.
  • Outcome : Microbial load reduction vs. organ toxicity markers (e.g., serum ALT/AST levels).
  • Time : Acute (24–72 hr) vs. chronic (7–14 day) exposure .
    Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal therapeutic windows .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in GcSc4C5 synthesis, and how can this inform experimental design?

  • Methodological Answer : Perform multivariate analysis (e.g., PCA) on batch data (e.g., HPLC purity, mass spectrometry confirmation, endotoxin levels). Use ANOVA to compare biological activity across batches. For critical assays (e.g., IC₅₀ determination), include internal reference standards and predefine acceptance criteria (e.g., <20% variability) . Implement Design of Experiments (DOE) to optimize synthesis protocols, focusing on critical factors like resin type or cleavage conditions .

Q. How can molecular dynamics (MD) simulations be integrated with experimental data to predict GcSc4C5’s interactions with bacterial membranes?

  • Methodological Answer : Construct membrane bilayers (e.g., POPC:POPG 3:1) in MD simulations and simulate peptide insertion over 100–200 ns. Validate with experimental

  • Compare simulated helical stability with CD results.
  • Correlate membrane perturbation (e.g., lipid tail order parameters) with dye leakage assays.
    Use adaptive sampling to enhance conformational sampling efficiency .

Q. What strategies mitigate confounding factors when studying GcSc4C5’s immunomodulatory effects in complex biological systems?

  • Methodological Answer : Employ single-cell RNA sequencing (scRNA-seq) to dissect cell-type-specific responses in primary immune cells. Use cytokine profiling (e.g., Luminex multiplex assays) and include TLR knockout models to isolate signaling pathways. For in vivo studies, utilize germ-free mice to exclude microbiome-derived interference .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on GcSc4C5’s salt sensitivity in antimicrobial assays?

  • Methodological Answer : Systematically vary ionic strength (e.g., 0–300 mM NaCl) in MIC assays and quantify peptide aggregation via light scattering. Compare results across microbial strains with differing membrane charge densities (e.g., S. aureus vs. E. coli). Use isothermal titration calorimetry (ITC) to measure peptide-lipid binding affinities under varying salt conditions .

Q. Tables for Key Methodological Comparisons

Parameter In Vitro Assay In Vivo Model Key Considerations
Antimicrobial Activity MIC/MBC assaysMurine infection modelsHost immune response confounding effects
Toxicity Hemolysis/viabilityOrgan histopathologySpecies-specific peptide metabolism
Stability CD spectroscopySerum half-life assaysProtease activity in biological fluids

属性

生物活性

Antibacterial, Antifungal

序列

GWGSIFKHIFKAGKFIHGAIQAHNDG

产品来源

United States

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